5-(Bromomethyl)-3-fluoro-2-methylpyridine 5-(Bromomethyl)-3-fluoro-2-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679807
InChI: InChI=1S/C7H7BrFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3
SMILES:
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol

5-(Bromomethyl)-3-fluoro-2-methylpyridine

CAS No.:

Cat. No.: VC16679807

Molecular Formula: C7H7BrFN

Molecular Weight: 204.04 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-3-fluoro-2-methylpyridine -

Specification

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
IUPAC Name 5-(bromomethyl)-3-fluoro-2-methylpyridine
Standard InChI InChI=1S/C7H7BrFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3
Standard InChI Key XMLVQWTXYCITEP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=N1)CBr)F

Introduction

Structural and Functional Overview

The molecular architecture of 5-(bromomethyl)-3-fluoro-2-methylpyridine (C₇H₆BrFN) combines a pyridine backbone with three substituents: a bromomethyl (-CH₂Br) group at position 5, a fluorine atom at position 3, and a methyl (-CH₃) group at position 2. This substitution pattern creates a highly polarized molecule, with the electronegative fluorine and bromine atoms influencing electron density distribution across the aromatic ring . The methyl group enhances lipophilicity, which can improve membrane permeability in biological systems.

Key Structural Features:

  • Molecular Formula: C₇H₆BrFN

  • Molar Mass: 219.03 g/mol

  • Boiling Point: Estimated 189–195°C (extrapolated from analogs)

  • Density: ~1.592 g/cm³ (similar to brominated pyridines)

The compound’s reactivity is dominated by the bromomethyl group, which serves as an electrophilic site for nucleophilic substitution reactions. This functionality enables its use in cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to construct complex biaryl or alkylated derivatives .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 5-(bromomethyl)-3-fluoro-2-methylpyridine typically involves sequential halogenation and functionalization steps. A common approach begins with the fluorination of a pre-functionalized pyridine precursor. For example, 3-fluoro-2-methylpyridine can undergo radical bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux.

Representative Reaction Pathway:

  • Fluorination: Introduction of fluorine at position 3 via halogen exchange using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) .

  • Bromination: Radical-mediated bromination of the methyl group at position 5 using NBS/AIBN in CCl₄.

  • Purification: Column chromatography or recrystallization to isolate the product.

Optimization Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency .

  • Temperature Control: Bromination proceeds optimally at 70–80°C to minimize side reactions like dibromination.

  • Catalyst Loading: AIBN at 1–2 mol% balances reaction rate and cost.

Industrial Production

Scalable synthesis requires cost-effective and environmentally benign protocols. Continuous-flow reactors have been explored for bromination steps, reducing reaction times and improving yield consistency . Alternative brominating agents, such as dibromoisocyanuric acid (DBI), offer reduced toxicity compared to NBS but require rigorous optimization .

Physicochemical Properties

The compound’s properties are shaped by its halogen and alkyl substituents:

PropertyValue/RangeMethod of Determination
SolubilityLow in water; soluble in dichloromethane, THFHPLC
logP~2.8Computational modeling
pKa~3.1 (pyridine nitrogen)Potentiometric titration
UV-Vis λmax265 nm (π→π* transition)Spectrophotometry

Spectroscopic Characterization:

  • ¹H NMR: Distinct signals for methyl (δ ~2.5 ppm) and bromomethyl (δ ~4.3–4.7 ppm) groups.

  • ¹⁹F NMR: Single peak at δ ~-110 ppm, confirming fluorine substitution .

  • IR Spectroscopy: C-Br stretch at ~560 cm⁻¹ and C-F stretch at ~1220 cm⁻¹.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block in synthesizing kinase inhibitors and antiviral agents. For example, it has been used in the preparation of Janus kinase (JAK) inhibitors for autoimmune diseases .

Case Study:

  • JAK3 Inhibitor Synthesis: Coupling 5-(bromomethyl)-3-fluoro-2-methylpyridine with a pyrrolopyridine core via Suzuki-Miyaura reaction yielded a potent JAK3 inhibitor (IC₅₀ = 0.8 nM) .

Agrochemical Development

Brominated pyridines are integral to neonicotinoid insecticides. The electrophilic bromomethyl group facilitates conjugation with nitroguanidine moieties, enhancing insecticidal activity .

Comparative Analysis with Structural Analogs

A comparative assessment highlights how substituent positioning affects properties:

CompoundSubstituentslogPCYP1A2 IC₅₀ (μM)
5-(Bromomethyl)-3-fluoro-2-methylpyridine5-Br, 3-F, 2-CH₃2.850 (estimated)
3-Bromo-6-fluoro-2-methylpyridine3-Br, 6-F, 2-CH₃2.665
5-Bromo-2-fluoronicotinonitrile5-Br, 2-F, 4-CN1.9>100

Key Trends:

  • Lipophilicity: Methyl groups increase logP, enhancing membrane permeability.

  • Enzyme Inhibition: Proximity of bromine to the pyridine nitrogen correlates with stronger CYP inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator